Brorphine can be synthesized through a multi-step process involving readily available precursors. The synthesis typically begins with the modification of piperidine and benzimidazolone frameworks. The key steps include:
The synthesis methods allow for the creation of various analogs by altering substituents on the phenyl ring or other parts of the molecule, facilitating extensive research into structure-activity relationships .
The molecular formula of brorphine is , with a molar mass of approximately 400.32 g/mol. The compound features a complex structure that includes:
The structure can be represented by its IUPAC name: 1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one .
Brorphine undergoes various chemical reactions typical of synthetic opioids, including:
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify these metabolites in biological samples .
Brorphine is typically encountered as a white or off-white powder, soluble in water. Key physical and chemical properties include:
These properties are critical for understanding its behavior in biological systems and its potential for misuse .
The chemical foundation of brorphine traces to the pioneering work of Janssen Pharmaceutica, which filed US Patent 3196157A in 1967 covering benzimidazolinyl piperidines [2]. This patent detailed a class of compounds featuring a benzimidazolone core linked to a piperidine ring, with variable substitutions at the para position of a pendant phenyl ring (H, F, Cl, Br, I). Crucially, while the patent disclosed structural analogs like orphine (H-substituted) and chlorphine (Cl-substituted), brorphine itself (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) was not explicitly investigated pharmacologically at that time. The patent's synthetic routes provided a blueprint for generating structurally related compounds through modular chemistry, enabling the systematic variation of aryl halide substituents [1] [2]. This chemical space remained largely unexplored for decades until renewed academic interest emerged in the 2010s, driven by research into structure-activity relationships of opioid receptor ligands. The benzimidazolone core represented a significant structural departure from mainstream opioid classes like morphinans, benzomorphans, or fentanyls, offering a novel chemotype for receptor interaction [1] [6].
Table 1: Key Benzimidazolone Opioids from the Janssen Patent (1967) and Later Derivatives
Compound Name | Para-Substituent (R) | Pharmacological Investigation Era | Initial Purpose |
---|---|---|---|
Orphine | H | 1960s/2010s | Pharmaceutical lead |
Fluorphine | F | 1960s/2010s | Pharmaceutical lead |
Chlorphine | Cl | 1960s/2010s | Pharmaceutical lead |
Brorphine | Br | 2018-present | Initially academic SAR, later NPS |
Iodorphine | I | 2020s | NPS (post-brorphine) |
Brorphine's emergence as a novel psychoactive substance (NPS) followed a distinct global pattern beginning in mid-2019. The first confirmed identification occurred in May 2019 in Calgary, Alberta, where law enforcement seized a powder subsequently confirmed as brorphine [8]. Within weeks, Quebec City police identified isotonitazene (May 2019) and brorphine appeared in drug exhibits analyzed by the U.S. Drug Enforcement Administration (DEA) by June 2019 [1] [3]. This rapid dispersion intensified through late 2019 and early 2020, with toxicological confirmation in postmortem cases occurring by June 2020 in the United States [1] [4]. Crucially, brorphine was rarely identified as a pure compound during this period. Forensic analyses consistently revealed its combination with other opioids (primarily fentanyl, 100% of cases) and benzodiazepines (flualprazolam, 80% of cases), indicating its use as an adulterant or additive in illicit drug supplies [4]. By March 2020, Sweden reported police seizures, and Canada observed a distinct geographic distribution pattern, with brorphine primarily detected in Western provinces (Alberta, British Columbia, Saskatchewan), contrasting with nitazenes concentrated in Eastern regions [3] [8].
Table 2: Documented Emergence Timeline of Brorphine (2019-2020)
Date | Location | Context | Significance |
---|---|---|---|
May 2019 | Calgary, Canada | Police seizure (powder) | First global forensic identification [8] |
June 2019 | United States | Drug seizure exhibits | First U.S. law enforcement identification [3] |
July-Sept 2019 | Canada (national) | Drug casework | First reports in national forensic systems [1] |
March 2020 | Sweden | Police seizure | First European law enforcement identification [1] |
June-July 2020 | United States | Postmortem toxicology (7 cases) | First evidence of fatal intoxications [3] [4] |
December 2020 | United States | DEA temporary Schedule I placement | Formal U.S. control initiated [3] |
The 2018 publication by Kennedy and colleagues in Neuropharmacology served as the primary scientific catalyst for brorphine's transition from obscure pharmaceutical patent to illicitly manufactured NPS [1]. This comprehensive study investigated structure-activity relationships (SAR) and signaling bias of μ-opioid receptor (MOR) agonists, explicitly including brorphine and its halogenated analogs (fluorphine, chlorphine). Kennedy's team synthesized and characterized these compounds, reporting brorphine's high MOR affinity (Ki = 3.30 nM) and potent agonist efficacy in β-arrestin-2 and mini-Gαi recruitment assays [1]. Crucially, the publication provided detailed synthetic methodologies and pharmacological data that clandestine chemists later exploited. Unlike the original Janssen patent, which focused primarily on chemistry, the Kennedy paper offered a practical pharmacological roadmap highlighting compounds with desirable (from an abuse perspective) properties: high potency, efficacy, and potential for signaling bias. The paper's public accessibility allowed illicit laboratories to identify brorphine as a viable candidate requiring relatively straightforward synthesis from uncontrolled precursors [1] [2]. Within a year of publication, brorphine appeared on global drug markets, demonstrating the unintended consequence of detailed pharmacological data dissemination for compounds with high abuse potential. This pattern mirrors earlier instances where academic research on fentanyl analogs was similarly repurposed [1] [6].
Brorphine's surge in 2020 directly correlated with global regulatory crackdowns on isotonitazene and other "nitazene" opioids. When isotonitazene emerged in mid-2019, it rapidly dominated the NPS opioid market but faced international scheduling in June 2020 under the UN Single Convention [6]. China's intensified controls on fentanyl analogs (2016-2019) had already pushed illicit manufacturers toward benzimidazole-derived opioids, and isotonitazene's scheduling created an immediate vacuum [6] [8]. Brorphine emerged as a strategic replacement within months, leveraging several advantages: 1) Absence from pre-2020 controlled substance lists; 2) Well-documented synthesis via Kennedy's publication; 3) Structural dissimilarity to scheduled fentanyls and nitazenes, complicating regulatory identification; and 4) Availability of precursors [1] [8]. Canadian and U.S. surveillance data reveal this market substitution pattern clearly: Isotonitazene detections peaked in early 2020 (58.2% of NSO identifications in Canada Q1 2020) before declining sharply after scheduling, while brorphine and later protonitazene detections increased [8]. However, brorphine's market dominance proved transient. By late 2021, U.S. forensic reports noted only two identifications (Q3), declining to zero by Q4 2023, attributed to its own scheduling in 2022 and emergence of newer analogs like iodorphine [1] [6]. The UK's classification of brorphine as Class A in February 2023 further constrained its distribution [7].
Table 3: NPS Opioid Detection Shifts Following Regulatory Actions (2019-2021)
Period | Dominant NPS Opioid | Event Influencing Market | Brorphine Detection Trend |
---|---|---|---|
Mid-2019 | Isotonitazene | China fentanyl controls tighten | Initial identifications (May 2019) |
Early 2020 | Isotonitazene | Peak prevalence in North America/EU | Moderate increase (1.1% of NSO) |
June 2020 | Transition period | UN schedules Isotonitazene | Rapid increase (Western Canada) |
Late 2020 | Brorphine/Protonitazene | DEA temporary Schedule I (Brorphine) | Peak detection (Fall 2020) |
Early 2021 | Protonitazene/Metonitazene | Brorphine scheduled internationally | Sharp decline (0.4% of NSO by 2021) |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: